REACTION_SMILES
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[C:38]([OH:39])(=[O:40])[CH3:41].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH:1]1([NH:10][c:11]2[c:12]3[c:13]([n:14][cH:15][n:16]2)[n:17]([CH:20]2[CH2:21][CH:22]4[CH:23]([O:24][CH:25]([c:28]5[cH:29][cH:30][c:31]([O:32][CH3:33])[cH:34][cH:35]5)[O:26][CH2:27]4)[CH2:36]2)[cH:18][cH:19]3)[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[OH2:37]>>[CH:1]1([NH:10][c:11]2[c:12]3[c:13]([n:14][cH:15][n:16]2)[n:17]([CH:20]2[CH2:21][CH:22]([CH2:27][OH:26])[CH:23]([OH:24])[CH2:36]2)[cH:18][cH:19]3)[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
COc1ccc(C2OCC3CC(n4ccc5c(NC6CCc7ccccc76)ncnc54)CC3O2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
OCC1CC(n2ccc3c(NC4CCc5ccccc54)ncnc32)CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:38]([OH:39])(=[O:40])[CH3:41].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH:1]1([NH:10][c:11]2[c:12]3[c:13]([n:14][cH:15][n:16]2)[n:17]([CH:20]2[CH2:21][CH:22]4[CH:23]([O:24][CH:25]([c:28]5[cH:29][cH:30][c:31]([O:32][CH3:33])[cH:34][cH:35]5)[O:26][CH2:27]4)[CH2:36]2)[cH:18][cH:19]3)[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[OH2:37]>>[CH:1]1([NH:10][c:11]2[c:12]3[c:13]([n:14][cH:15][n:16]2)[n:17]([CH:20]2[CH2:21][CH:22]([CH2:27][OH:26])[CH:23]([OH:24])[CH2:36]2)[cH:18][cH:19]3)[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2OCC3CC(n4ccc5c(NC6CCc7ccccc76)ncnc54)CC3O2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CC(n2ccc3c(NC4CCc5ccccc54)ncnc32)CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |